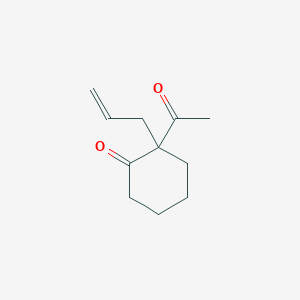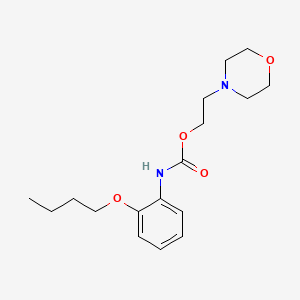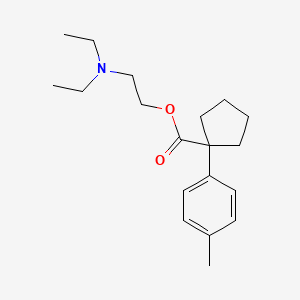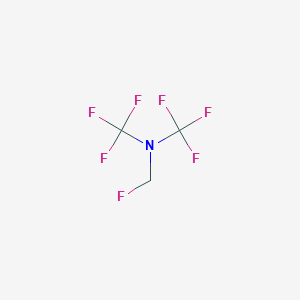
(4-Methylcyclohexane-1,1-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexane-1,1-diyl)dimethanol is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclohexane, where two hydroxymethyl groups are attached to the 1,1-position of the 4-methylcyclohexane ring. This compound is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexane-1,1-diyl)dimethanol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol . The reaction conditions often include the use of a copper chromite catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar two-step hydrogenation process. The first step involves converting DMT to DMCD, and the second step involves further hydrogenation of DMCD to produce the diol . The choice of catalyst and reaction conditions can influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexane-1,1-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane derivatives.
Applications De Recherche Scientifique
(4-Methylcyclohexane-1,1-diyl)dimethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polyester resins and other polymeric materials.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohexane-1,1-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanedimethanol (CHDM): A similar diol with two hydroxymethyl groups attached to a cyclohexane ring.
1,4-Cyclohexanedimethanol: Another diol with hydroxymethyl groups at the 1,4-positions of the cyclohexane ring.
Uniqueness
(4-Methylcyclohexane-1,1-diyl)dimethanol is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and physical properties compared to other similar diols. This structural difference can affect its solubility, melting point, and interactions with other molecules.
Propriétés
Numéro CAS |
65172-49-8 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-2-4-9(6-10,7-11)5-3-8/h8,10-11H,2-7H2,1H3 |
Clé InChI |
CJKYGLPQXZFHBG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


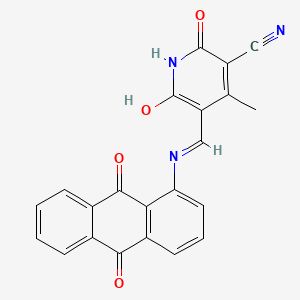


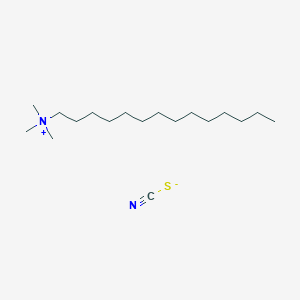
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
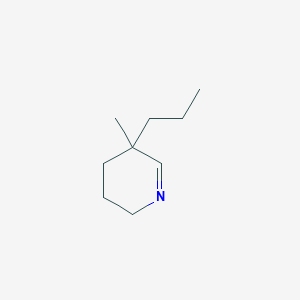

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
